molecular formula C14H14O2 B1338271 2-(1-Hydroxy-2-phenylethyl)phenol CAS No. 40473-60-7

2-(1-Hydroxy-2-phenylethyl)phenol

Cat. No. B1338271
CAS RN: 40473-60-7
M. Wt: 214.26 g/mol
InChI Key: OQOCSCWMMZVDHS-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2-phenylethyl)phenol is a phenolic compound that is structurally characterized by the presence of a hydroxy group attached to a phenylethyl moiety, which is further connected to another phenol ring. This type of compound is of interest due to its potential applications in various fields, including materials science and organic synthesis. The phenolic hydroxyl groups are known to participate in hydrogen bonding, which can influence the molecular conformation and packing in the solid state, as well as the reactivity of the compound .

Synthesis Analysis

The synthesis of phenolic compounds with specific substituents can be achieved through various methods. For instance, the synthesis of 2-(phenylthio)phenols has been reported using a copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization, which could potentially be adapted for the synthesis of related compounds . Schiff base molecules, which are closely related to the target compound, have been synthesized and characterized, indicating the versatility of synthetic approaches for such phenolic compounds .

Molecular Structure Analysis

The molecular structure of phenolic compounds can be elucidated using techniques such as X-ray diffraction, NMR, and computational methods like density functional theory (DFT). For example, the molecular structure and density functional modeling studies of a related compound, 2-[(E)-2-(4-hydroxyphenyl)ethyliminomethyl]phenol, have been investigated, revealing insights into tautomerism, optimized geometrical structures, and intramolecular interactions . Similarly, the crystal structure of Schiff base molecules provides information on the conformation and intramolecular hydrogen bonding present in these compounds .

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions, including hydroxylation, which is a key transformation for the synthesis of more complex phenolic derivatives. The hydroxylation of phenols has been studied using microporous supramolecular compounds as catalysts, which could offer insights into the reactivity of 2-(1-Hydroxy-2-phenylethyl)phenol under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. Intramolecular hydrogen bonds, for example, can affect the conformation and stability of the compound. Studies on related phenolic compounds have shown the presence of strong O-H...N type intramolecular hydrogen bonds, which can lead to significant proton delocalization . Additionally, the synthesis and characterization of phenolic Schiff base molecules have provided data on UV-VIS and IR spectroscopy, which are important for understanding the electronic properties of these compounds .

Scientific Research Applications

Facile Synthesis Methodologies

One study highlighted a facile synthesis method for 2-(Phenylthio)phenols, which can be synthesized from simple phenols and aromatic halides using a copper(I)-catalyzed tandem transformation process. This process involves C-S coupling and C-H functionalization, demonstrating the compound's role in the synthesis of complex molecules through catalytic reactions (Runsheng Xu et al., 2010).

Catalytic Applications

Another study explored the catalytic oxotransfer activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand, which includes a derivative of 2-(1-Hydroxy-2-phenylethyl)phenol. These complexes demonstrated the ability to catalyze epoxidation and sulfoxidation reactions, indicating the compound's potential in catalytic applications (M. K. Hossain et al., 2017).

Polymer Chemistry

In the field of polymer chemistry, a novel photocrosslinkable prepolymer synthesized from p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol showcased applications in industrial processes due to its enhanced photocrosslinking characteristics compared to commercial prepolymers. This indicates the compound's utility in the development of new materials with desirable properties (D. Kumar & V. Jaikumar, 2015).

Material Science

Research in material science included the study of hydrogen bonds and their effects on the packing of phenol derivatives. Such studies are crucial for understanding molecular interactions in solid states and can guide the design of materials with specific structural and functional properties (N. Fridman, 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, and H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1-hydroxy-2-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCSCWMMZVDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541941
Record name 2-(1-Hydroxy-2-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxy-2-phenylethyl)phenol

CAS RN

40473-60-7
Record name 2-(1-Hydroxy-2-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PJ Alaimo, ZA Knight, KM Shokat - Bioorganic & medicinal chemistry, 2005 - Elsevier
A single residue in the ATP binding pocket of protein kinases—termed the gatekeeper—has been shown to control sensitivity to a wide range of small molecule inhibitors (Chem. Biol.…
Number of citations: 96 www.sciencedirect.com
ZA Knight - 2005 - search.proquest.com
Protein and lipid kinases direct signal transduction by the phosphorylation of their substrates. Elucidating kinase-mediated signaling pathways and validating specific kinases as targets …
Number of citations: 4 search.proquest.com
AS Makarov, AE Kekhvaeva, PN Chalikidi… - …, 2019 - thieme-connect.com
The Brönsted acid-catalyzed cascade synthesis of densely substituted benzofurans from easily available salicyl alcohols and biomass-derived furans has been developed. The …
Number of citations: 16 www.thieme-connect.com

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